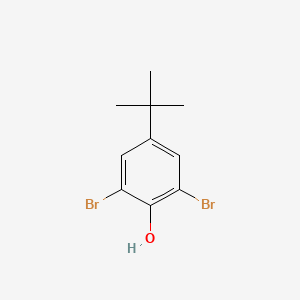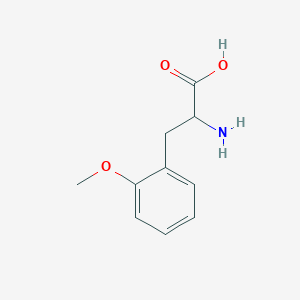
3-乙基-2-戊烯
描述
3-Ethyl-2-pentene is a trisubstituted olefin . It has the molecular formula C7H14 . The IUPAC name for this compound is 3-ethylpent-2-ene .
Synthesis Analysis
The synthesis of 3-Ethyl-2-pentene involves a multi-step reaction with 6 steps . The process includes the use of sodium, liquid ammonia, calcium chloride, Cu2Cl2, copper bronze powder, concentrated HCl, dimethylformamide, and BF3 gas .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-pentene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 20 bonds. There are 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . The 2D chemical structure image of 3-Ethyl-2-pentene is also called the skeletal formula, which is the standard notation for organic molecules .
Chemical Reactions Analysis
3-Ethyl-2-pentene, being an alkene, can undergo a variety of chemical reactions. For instance, it can react with chromic acid by first dehydrating to an olefin and then by converting the double bond to an epoxide .
Physical And Chemical Properties Analysis
3-Ethyl-2-pentene has a density of 0.7±0.1 g/cm3, a boiling point of 93.4±7.0 °C at 760 mmHg, and a vapour pressure of 56.4±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 31.9±0.8 kJ/mol . The flash point is -5.5±14.8 °C . The index of refraction is 1.414 .
科学研究应用
1. 催化和化学反应
3-乙基-2-戊烯主要在催化和化学反应的背景下进行研究。例如,在Na/K 2 CO3催化剂上与乙烯的共聚反应会产生3-乙基戊-1-烯作为主要产物(Ansheles et al., 1976)。这个过程在各种烃类和化学品的生产中具有潜在的应用。类似地,对乙烯和2-戊烯进行交换反应以生产丙烯的研究已经进行,提供了丙烯生产的另一种途径,并揭示了不同催化剂的作用(Phongsawat等,2012); (Phongsawat et al., 2014)。
2. 构象研究
对相关化合物的构象研究,如乙酸乙基-2-戊烯酯,为化学结构及其对反应性和性质的影响提供了宝贵的见解(Giralt et al., 1975); (Gung & Yanik, 1996)。
3. 聚合过程
3-乙基-2-戊烯也在聚合过程的背景下进行了研究。例如,在乙烯和丙烯的聚合过程中,它对特定催化系统中的聚合过程产生影响,表明它在修改聚合物性质和反应性方面的作用(Soga et al., 1980); (Ammendola等,1984)。
4. 热反应和异构化
对与3-乙基-2-戊烯密切相关的2-戊烯在高温下的热反应进行研究,可以为工业过程提供有关反应机制和产物分布的见解(Perrin等,1978); (Ko & Wojciechowski, 1983)。
5. 寡聚化和分子相互作用
涉及3-乙基-2-戊烯和相关化合物的寡聚化研究提供了从较小单元形成较大分子的见解。这在创建聚合物或其他大规模化学产品的背景下尤为重要。例如,使用氯化镓(III)离子液体对1-戊烯进行寡聚化的研究显示了在润滑油基础油生产中的潜在应用,这可以推广到类似的烯烃,如3-乙基-2-戊烯(Atkins et al., 2011)。
安全和危害
3-Ethyl-2-pentene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and aspiration toxicity . It may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .
作用机制
Mode of Action
The compound interacts with its targets through a process known as addition reaction. In this process, the double bond of the target molecule is broken, and the atoms of 3-Ethyl-2-pentene are added to the resulting single bonds . This changes the structure of the target molecule, which can have various effects depending on the specific molecule and context.
Biochemical Pathways
The addition reaction can affect various biochemical pathways. For instance, it can alter the structure of unsaturated fatty acids, changing their properties and potentially affecting lipid metabolism . It can also react with double bonds in DNA molecules, which could potentially lead to mutations .
Result of Action
The result of 3-Ethyl-2-pentene’s action depends on the specific target molecule. In some cases, the addition reaction could inactivate a biological molecule or change its function. In other cases, it could potentially create a new active compound .
Action Environment
Environmental factors can influence the action of 3-Ethyl-2-pentene. For instance, the presence of other reactive molecules could compete with 3-Ethyl-2-pentene for its target double bonds. Additionally, the pH and temperature of the environment could affect the rate of the addition reaction .
属性
IUPAC Name |
3-ethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYFZAWUNVHVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061159 | |
| Record name | 2-Pentene, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Ethyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
52.8 [mmHg] | |
| Record name | 3-Ethyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Ethyl-2-pentene | |
CAS RN |
816-79-5 | |
| Record name | 3-Ethyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ETHYL-2-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentene, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentene, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYL-2-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR8TM946I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to perfluoro-2,4-dimethyl-3-ethyl-2-pentene (FMP) when exposed to gamma radiation?
A1: Gamma irradiation of FMP at room temperature leads to the formation of stable paramagnetic centers. [] These centers are characterized by a doublet ESR spectrum with a hyperfine coupling constant (aF) of 3.9 mT. [] This suggests the generation of radicals with unpaired electrons interacting with fluorine nuclei.
Q2: Does photolysis of FMP also lead to radical formation?
A3: While the provided abstract doesn't explicitly describe the radicals formed, the title "Formation of stable radicals upon the photolysis of perfluoro-2,4-dimethyl-3-ethyl-2-pentene" [] strongly suggests that photolysis of FMP does indeed generate stable radical species. Further investigation into this publication would be needed for a detailed analysis of the radical species and their properties.
Q3: Is FMP relevant to polymerization processes?
A4: Yes, FMP plays a role in the photopolymerization of tetrafluoroethylene. [] The process leads to the formation of long-lived perfluoroalkyl radicals. [] This suggests that FMP could act as a solvent or a mediator in the polymerization, facilitating the formation and stabilization of radical species necessary for chain propagation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)




![N-[(Benzyloxy)carbonyl]norvaline](/img/structure/B1580583.png)





![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)